N-(4-fluorophenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole ring.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
N-(4-fluorophenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives such as:
N-(4-chlorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(4-methylphenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C12H11FN4O3 |
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Molecular Weight |
278.24g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11FN4O3/c1-7-10(17(19)20)11(16(2)15-7)12(18)14-9-5-3-8(13)4-6-9/h3-6H,1-2H3,(H,14,18) |
InChI Key |
RDGAMLGUQHZGJH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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